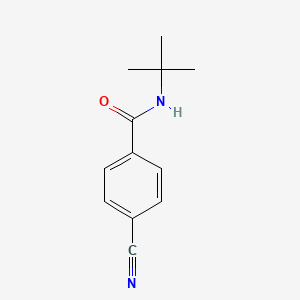

N-tert-butyl 4-cyanobenzamide

Description

N-tert-butyl 4-cyanobenzamide is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen and a cyano substituent at the para position of the aromatic ring. For instance, it has been incorporated into cyclopropane-containing structures in patented compounds targeting specific biological pathways, as evidenced by its inclusion in a European patent application . Its structural attributes—such as the electron-withdrawing cyano group and the bulky tert-butyl moiety—influence its reactivity, solubility, and binding interactions, making it a versatile building block in medicinal chemistry.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-tert-butyl-4-cyanobenzamide |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) |

InChI Key |

BFLANRKCGYVMDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl 4-cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Another method involves the Ritter reaction, where 4-cyanobenzonitrile reacts with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl 4-cyanobenzamide undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: 4-cyanobenzoic acid.

Reduction: N-tert-butyl-4-aminobenzamide.

Substitution: Various N-alkyl or N-aryl-4-cyanobenzamides.

Scientific Research Applications

N-tert-butyl 4-cyanobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl 4-cyanobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group can form hydrogen bonds with amino acid residues, while the tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-tert-butylbenzoate

- Structure: An ester derivative with a methyl ester group instead of the amide and cyano substituents.

- Properties : Molecular weight 192.25 g/mol, density 0.99 g/cm³, and CAS RN 26537-19-9 .

- Key Differences: The ester group renders this compound more reactive toward nucleophilic agents compared to the amide group in N-tert-butyl 4-cyanobenzamide.

4-(tert-butyl)-N,N-dimethylbenzamide (6e)

- Structure: A dimethylamide analog, lacking the cyano group but featuring two methyl groups on the amide nitrogen.

- Key Differences: The N,N-dimethyl substitution increases electron density on the amide, reducing hydrogen-bonding capacity compared to this compound. This may diminish its utility in applications requiring strong intermolecular interactions .

4-tert-butyl-N-hydroxybenzamide

- Structure: Substitutes the cyano group with a hydroxyl moiety.

- Properties: CAS RN 62034-73-5, 100% purity, and notable safety precautions (e.g., requiring medical consultation upon exposure) .

- This compound may exhibit higher solubility in aqueous media but lower stability under acidic conditions.

N-Methyl-tert-butylamine

- Structure : A tertiary amine lacking the aromatic and amide functionalities.

- Properties : Molecular weight 87.16 g/mol, boiling point 67–69°C, density 0.727 g/cm³, and CAS RN 14610-37-8 .

- Key Differences : The absence of an aromatic ring and amide group results in significantly lower molecular weight and altered reactivity (e.g., basicity from the amine group).

Data Table: Comparative Analysis

*Calculated based on molecular formula C₁₂H₁₃N₂O (12C: 144, 13H: 13, 2N: 28, 1O: 16 → Total: 201 g/mol; minor discrepancies may arise from rounding).

Research Findings and Implications

- Reactivity: The cyano group in this compound enhances electrophilicity at the aromatic ring, facilitating substitution reactions uncommon in analogs like Methyl 4-tert-butylbenzoate .

- Solubility: Compared to 4-tert-butyl-N-hydroxybenzamide, the cyano substituent reduces aqueous solubility but improves compatibility with organic solvents, critical for reactions in non-polar environments .

- Pharmacological Utility: The tert-butyl group in this compound contributes to metabolic stability, a trait leveraged in the design of protease inhibitors and kinase modulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.